Guanfacine

Übersicht

Beschreibung

Guanfacin ist ein zentral wirkender Alpha-2A-Adrenozeptoragonist, der hauptsächlich zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Bluthochdruck eingesetzt wird. Es ist in sowohl sofortigen als auch verlängerten Freisetzungsformen erhältlich, die unter Markennamen wie Tenex und Intuniv vermarktet werden . Guanfacin wirkt durch Stimulation von Alpha-2A-Adrenozeptoren im Gehirn, was dazu beiträgt, die Aktivität des sympathischen Nervensystems zu reduzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Guanfacinhydrochlorid kann mit verschiedenen Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Kondensation von 2,6-Dichlorphenylessigsäure mit Guanidin in Gegenwart eines Katalysators . Eine andere Methode beinhaltet die Veresterung von 2,6-Dichlorbenzolessigsäure mit Methanol, gefolgt von einer Reaktion mit Guanidinhydrochlorid, um Guanfacin zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Isopropanol und Katalysatoren wie konzentrierter Schwefelsäure .

Industrielle Produktionsmethoden

Die industrielle Produktion von Guanfacinhydrochlorid beinhaltet häufig die Verwendung von 2,6-Dichlorphenylessigsäure und Methoxygruppen-Isourea-Hydrochlorid als Ausgangsmaterialien. Der Prozess umfasst Katalysator- und Kondensations-, Ammonolyse- und Reinigungsschritte . Diese Methode ist vorteilhaft aufgrund ihrer milden Reaktionsbedingungen, des reduzierten Energieverbrauchs und der geringeren Umweltbelastung .

Wirkmechanismus

Target of Action

Guanfacine primarily targets the alpha-2A adrenergic receptors (α2A-AR) . These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes, including attention and memory .

Mode of Action

This compound is a selective alpha-2A adrenergic receptor agonist . It works by stimulating these receptors, thereby reducing the effects of the sympathetic nervous system on the heart and circulatory system .

Biochemical Pathways

This compound acts within the prefrontal cortex (PFC) via post-synaptic α2A-AR on dendritic spines to inhibit cAMP-PKA-K+ channel signaling . This action strengthens network connectivity, enhances PFC neuronal firing, and improves PFC cognitive functions . The PFC subserves high order cognitive and executive functions including working memory, abstract reasoning, insight and judgment, and top-down control of attention, action, and emotion .

Pharmacokinetics

This compound has a half-life of 17 hours, but this may range from 10-30 hours . It has a total body clearance of 360±262mL/min and a renal clearance of 233±245mL/min in patients with normal renal function . The drug is approximately 70% bound to plasma proteins, independent of drug concentration . It is metabolized by CYP3A4 and excreted through the kidneys .

Result of Action

The stimulation of α2A-AR by this compound results in a variety of molecular and cellular effects. It enhances the effectiveness of the signal of the pyramidal neurons of the PFC, thus improving working memory and attention . It also influences dendritic spine growth and maturation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress-related disorders may benefit from additional α2-AR actions, such as weakening plasticity in the amygdala, reducing norepinephrine release, and anti-inflammatory actions by deactivating microglia . .

Biochemische Analyse

Biochemical Properties

Guanfacine plays a significant role in biochemical reactions by interacting with alpha-2A adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . This compound’s interaction with these receptors reduces the release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity . Additionally, this compound has been shown to interact with 5-HT2B receptors, although its affinity for these receptors is lower .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neurons, this compound enhances prefrontal cortical function by strengthening network connectivity and improving neuronal firing . This is achieved through the inhibition of cAMP-PKA-K+ channel signaling, which enhances the effectiveness of synaptic transmission . This compound also influences cell signaling pathways by reducing the release of norepinephrine, thereby modulating the activity of downstream signaling cascades . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-2A adrenergic receptors on the surface of neurons . This binding inhibits the production of cAMP and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby enhancing the signal strength of pyramidal neurons in the prefrontal cortex . The inhibition of cAMP-PKA signaling leads to a reduction in the phosphorylation of downstream targets, resulting in improved cognitive functions such as working memory and attention . This compound’s ability to modulate these molecular pathways makes it a valuable therapeutic agent for ADHD and other prefrontal cortical disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life of approximately 17 hours, allowing for sustained effects with once-daily dosing . Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over time . Long-term administration of this compound has been associated with improvements in cognitive functions and a reduction in ADHD symptoms . Some adverse effects such as somnolence and dizziness have been reported, particularly during the initial stages of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies using spontaneously hypertensive rats (SHR) have shown that this compound improves sustained attention and reduces overactivity and impulsiveness at doses of 0.3 and 0.6 mg/kg . Higher doses of this compound have been associated with more pronounced improvements in behavior, suggesting a dose-dependent effect . At very high doses, this compound may cause adverse effects such as hypotension and bradycardia .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . The main metabolic pathway involves the oxidation of this compound to 3-hydroxythis compound, which is then further metabolized by glucuronidation or sulfation . These metabolites are excreted primarily through the kidneys . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high bioavailability, with approximately 80-100% of the administered dose being absorbed . This compound is extensively bound to plasma proteins, which facilitates its distribution to various tissues . The drug is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

Within cells, this compound is primarily localized to the cytoplasm and the plasma membrane . It binds to alpha-2A adrenergic receptors on the surface of neurons, where it exerts its effects on cAMP-PKA signaling . This compound’s subcellular localization is crucial for its ability to modulate neurotransmitter release and improve cognitive functions . Additionally, this compound may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Guanfacine hydrochloride can be synthesized using various methods. One common method involves the condensation of 2,6-dichlorophenylacetic acid with guanidine in the presence of a catalyst . Another method involves the esterification of 2,6-dichlorobenzene acetic acid with methanol, followed by reaction with guanidine hydrochloride to obtain this compound . The reaction conditions typically involve the use of solvents such as ethanol or isopropanol and catalysts like concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound hydrochloride often involves the use of 2,6-dichlorophenylacetic acid and methoxyl group isourea hydrochloride as starting materials. The process includes catalyzing and condensing, ammonolysis, and purification steps . This method is advantageous due to its gentle reaction conditions, reduced energy consumption, and lower environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Guanfacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Guanfacin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen mit Guanfacin sind weniger häufig.

Substitution: Guanfacin kann Substitutionsreaktionen eingehen, insbesondere mit seinem aromatischen Ring.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Guanfacin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Lösungsmittel wie Ethanol und Isopropanol werden häufig in diesen Reaktionen verwendet .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit Guanfacin gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate von Guanfacin ergeben .

Wissenschaftliche Forschungsanwendungen

Guanfacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Guanfacin wird als Modellverbindung in Studien mit Alpha-2A-Adrenozeptoragonisten verwendet.

Biologie: Forschungen zu Guanfacin umfassen seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften.

Medizin: Guanfacin wird umfassend auf seine therapeutischen Wirkungen bei der Behandlung von ADHS, Bluthochdruck und anderen Erkrankungen wie Angststörungen und posttraumatischen Belastungsstörungen (PTSD) untersucht

Wirkmechanismus

Guanfacin entfaltet seine Wirkung durch selektive Stimulation von Alpha-2A-Adrenozeptoren im Gehirn. Diese Wirkung reduziert die Freisetzung von Noradrenalin und verringert die Aktivität des sympathischen Nervensystems . Der genaue Mechanismus, durch den Guanfacin die Symptome von ADHS verbessert, ist nicht vollständig geklärt, aber es wird vermutet, dass er die Stärkung der Verbindungen im präfrontalen Kortexnetzwerk beinhaltet, die Aufmerksamkeit, Emotionen und Verhalten regulieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clonidin: Ein weiterer Alpha-2-Adrenozeptoragonist, der zur Behandlung von Bluthochdruck und ADHS eingesetzt wird.

Dexmedetomidin: Ein selektiver Alpha-2-Adrenozeptoragonist, der als Beruhigungs- und Schmerzmittel eingesetzt wird.

Methyldopa: Ein Alpha-2-Adrenozeptoragonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Einzigartigkeit

Guanfacin ist unter den Alpha-2-Adrenozeptoragonisten einzigartig aufgrund seiner Selektivität für den Alpha-2A-Subtyp, von dem angenommen wird, dass er zu seiner Wirksamkeit bei der Behandlung von ADHS mit weniger Nebenwirkungen im Vergleich zu anderen nicht-selektiven Agonisten beiträgt .

Biologische Aktivität

Guanfacine is a selective alpha-2 adrenergic receptor agonist primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and hypertension. Its biological activity is characterized by its effects on the central nervous system, particularly in enhancing prefrontal cortical functions, which are crucial for attention, impulse control, and working memory. This article delves into the mechanisms, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound exerts its effects mainly through the α2A adrenergic receptors located in the prefrontal cortex (PFC). The activation of these receptors leads to:

- Inhibition of cAMP-PKA signaling : This process strengthens synaptic connections in the PFC, enhancing cognitive functions such as attention and working memory .

- Modulation of neurotransmitter release : this compound reduces norepinephrine (NE) release, which is linked to stress responses and emotional regulation, potentially benefiting conditions like anxiety and aggression .

- Neuroprotective effects : By acting on microglial cells, this compound may exert anti-inflammatory actions, further supporting neuronal health in stress-related disorders .

Clinical Efficacy

Numerous studies have evaluated this compound's efficacy in treating ADHD across different age groups:

ADHD Treatment Studies

-

Randomized Controlled Trials :

- A study involving children aged 6 to 17 demonstrated significant reductions in ADHD symptoms compared to placebo. The least-squares mean changes from baseline for the ADHD Rating Scale IV total scores were as follows:

- Adolescents with ADHD :

- Long-term Efficacy :

Safety Profile

This compound is generally well-tolerated, although some side effects have been reported:

- Common Adverse Effects :

- Cardiovascular Effects :

Case Study: this compound in Prader-Willi Syndrome

A clinical trial is currently assessing this compound's effects on aggressive behaviors in patients with Prader-Willi Syndrome (PWS). Preliminary findings suggest potential benefits in reducing impulsivity and improving attention among this population .

Observational Study: Impact on Tic Disorders

In a study involving children with ADHD and tic disorders, this compound treatment resulted in a 37% improvement on teacher-rated ADHD scales compared to an 8% improvement for placebo . This indicates its utility not only for ADHD but also for managing comorbid conditions.

Summary of Findings

| Study Type | Population | Dosage | Outcome |

|---|---|---|---|

| RCT | Children (6-17 years) | 2-4 mg/day | Significant reduction in ADHD symptoms |

| RCT | Adolescents (13-17 years) | 1-7 mg/day | Improved ADHD-RS-IV scores |

| Observational | Children with tics | Variable | 37% improvement in ADHD ratings |

| Clinical Trial | PWS patients | TBD | Potential reduction in aggression |

Eigenschaften

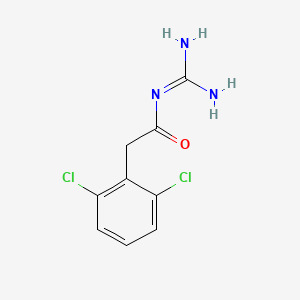

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOMKTZOLKMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29110-48-3 (mono-hydrochloride) | |

| Record name | Guanfacine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046944 | |

| Record name | Guanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1mg/mL, 1.39e-01 g/L | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29110-47-2 | |

| Record name | Guanfacine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanfacine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanfacine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANFACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-216, 225 - 227 °C | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.